1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800684
InChI: InChI=1S/C25H37F6N3S/c1-3-5-9-13-34(14-10-6-4-2)22-12-8-7-11-21(22)33-23(35)32-20-16-18(24(26,27)28)15-19(17-20)25(29,30)31/h15-17,21-22H,3-14H2,1-2H3,(H2,32,33,35)
SMILES:
Molecular Formula: C25H37F6N3S
Molecular Weight: 525.6 g/mol

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea

CAS No.:

Cat. No.: VC16800684

Molecular Formula: C25H37F6N3S

Molecular Weight: 525.6 g/mol

* For research use only. Not for human or veterinary use.

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea -

Specification

Molecular Formula C25H37F6N3S
Molecular Weight 525.6 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea
Standard InChI InChI=1S/C25H37F6N3S/c1-3-5-9-13-34(14-10-6-4-2)22-12-8-7-11-21(22)33-23(35)32-20-16-18(24(26,27)28)15-19(17-20)25(29,30)31/h15-17,21-22H,3-14H2,1-2H3,(H2,32,33,35)
Standard InChI Key PYSFTNJVCKUDCT-UHFFFAOYSA-N
Canonical SMILES CCCCCN(CCCCC)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines three distinct functional groups:

  • Thiourea core: The –NH–C(=S)–NH– group serves as a hydrogen-bonding motif, enabling interactions with electrophilic species.

  • 3,5-Bis(trifluoromethyl)phenyl group: This electron-deficient aromatic system enhances solubility in nonpolar media and influences electronic properties via strong electron-withdrawing effects .

  • Dipentylaminocyclohexyl moiety: The cyclohexane ring introduces conformational rigidity, while the dipentylamino group contributes to lipophilicity (XLogP3-AA = 8.3) .

The stereochemistry is defined by two chiral centers in the cyclohexyl group, typically existing as the (1S,2S) enantiomer . This configuration is critical for asymmetric induction in catalytic applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₅H₃₇F₆N₃S
Molecular Weight525.6 g/mol
Topological Polar Surface Area59.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Synthesis and Stereochemical Control

Synthesis typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral cyclohexylamine derivative. The dipentylamino group is introduced via alkylation of a primary amine intermediate. Enantiomeric purity is achieved through chiral resolution or asymmetric synthesis, with the (1S,2S) isomer being the most studied .

Physicochemical Properties

Stability and Reactivity

The thiourea group is susceptible to hydrolysis under strongly acidic or basic conditions, forming urea derivatives. The trifluoromethyl groups confer thermal stability, with decomposition observed above 250°C.

Applications in Asymmetric Catalysis

Hydrogen-Bond-Mediated Catalysis

The thiourea moiety acts as a dual hydrogen-bond donor, enabling activation of electrophiles such as carbonyl compounds. In asymmetric aldol reactions, the compound facilitates enantioselective C–C bond formation with enantiomeric excess (ee) values exceeding 90% in model systems.

Mechanistic Insight:

  • The –NH groups coordinate to carbonyl oxygen, polarizing the C=O bond.

  • Chiral cyclohexyl directs nucleophile approach via steric effects.

  • Trifluoromethyl groups stabilize transition states through electrostatic interactions .

Comparison to Related Thiourea Catalysts

Replacing dipentylamino with dimethylamino (as in ) reduces lipophilicity (molecular weight = 413.42 g/mol) but diminishes enantioselectivity, highlighting the role of alkyl chains in stereochemical control .

Future Research Directions

Expanding Catalytic Applications

  • Cross-coupling reactions: Exploring roles in Suzuki-Miyaura or Heck reactions.

  • Photocatalysis: Leveraging trifluoromethyl groups for redox-active behavior.

Drug Discovery Optimization

  • Prodrug derivatives: Masking thiourea to improve bioavailability.

  • Targeted delivery: Conjugating with ligands for receptor-mediated uptake.

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